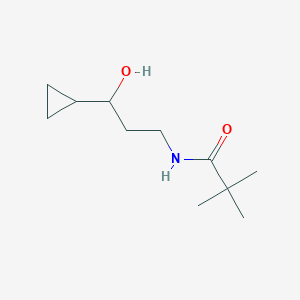
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is synthesized through a specific method and has been studied for its potential applications in various fields including pharmaceuticals, agriculture, and material sciences.
作用機序
The mechanism of action of 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. In agricultural applications, this compound works by inhibiting the biosynthesis of certain essential amino acids in plants, leading to their death.
Biochemical and Physiological Effects:
In pharmacological research, 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor and antiviral activity. In agricultural research, this compound has been shown to selectively kill broadleaf weeds without harming crops.
実験室実験の利点と制限
One of the main advantages of using 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one in laboratory experiments is its unique chemical properties. This compound has a heterocyclic structure that makes it useful in a variety of applications. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
将来の方向性
There are several potential future directions for research on 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one. In pharmacological research, this compound could be further studied for its potential use as an anti-inflammatory and analgesic agent. It could also be studied for its potential use as an antitumor and antiviral agent.
In agricultural research, this compound could be further studied for its potential use as a herbicide. Research could focus on improving the selectivity and efficacy of this compound against broadleaf weeds. Additionally, this compound could be studied for its potential use in other areas such as material sciences and nanotechnology.
Conclusion:
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has potential applications in various fields including pharmaceuticals, agriculture, and material sciences. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one involves the reaction between 2-methylbenzyl chloride and 6-methyl-1,2,4-triazin-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through recrystallization to obtain a high-quality compound.
科学的研究の応用
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various scientific fields. In pharmaceutical research, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an antitumor and antiviral agent.
In agricultural research, 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been studied for its potential use as a herbicide. It has been shown to have selective activity against broadleaf weeds and can be used as a pre-emergent or post-emergent herbicide.
特性
IUPAC Name |
6-methyl-3-[(2-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-5-3-4-6-10(8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXJZLMCXXCLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-[(2-methylbenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)imidazolidin-2-one](/img/structure/B2949447.png)

![(3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone](/img/structure/B2949451.png)
![1'-(3-Chlorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2949453.png)
![2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2949455.png)



![4-{[3-(Azepan-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2949462.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2949463.png)


![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2949468.png)